1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Description
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopropylmethyl substituent at the 1-position of the cyclobutane ring. Cyclobutane derivatives are valued in medicinal chemistry for their conformational rigidity, which can enhance metabolic stability and target binding.
Properties
IUPAC Name |
1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)9(4-1-5-9)6-7-2-3-7/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBPYHPNUCDBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665706 | |
| Record name | 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518346-54-8 | |
| Record name | 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, functional group transformations, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyclopropylmethyl or cyclobutane ring can be modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for constructing complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclopropylmethyl group may contribute to the compound’s stability and unique properties .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic Substituents: The benzyl group in 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) contributes to higher lipophilicity compared to alkyl-substituted analogs like 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid (C₉H₁₆O₂). This aromaticity may enhance binding to hydrophobic protein pockets but reduce aqueous solubility . Cyclopropylmethyl vs.
- Functional Group Influence: Amide vs. Ester: The amide in 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid (C₉H₁₃NO₃) enables hydrogen bonding, increasing polarity and aqueous solubility relative to ester derivatives like 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (C₇H₁₀O₄) . Carboxylic Acid vs. Ester: Carboxylic acids (e.g., benzyl and isobutyl analogs) are more polar and acidic (pKa ~4-5) than esters, which are neutral and prone to hydrolysis .
Stability and Reactivity
- Benzyl Derivatives : Stable under standard conditions but may undergo electrophilic substitution reactions due to the aromatic ring .
- Amide Derivatives : Resistant to hydrolysis under physiological conditions but susceptible to strong acids/bases .
- Ester Derivatives : Hydrolyze to carboxylic acids in acidic or basic environments, limiting shelf life .
Biological Activity
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is an organic compound characterized by its cyclobutane ring and a cyclopropylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and implications in therapeutic contexts.
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- CAS Number : 518346-54-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds and participate in electrostatic interactions, which are critical for binding to enzymes or receptors involved in various metabolic pathways. The cyclopropylmethyl group may enhance the compound's stability and influence its pharmacokinetic properties.
Enzyme Inhibition
Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant inhibitory activity against various kinases, including GSK-3β and ROCK-1. For instance, compounds similar to this compound have shown IC50 values ranging from 10 nM to over 1000 nM against these targets, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | ROCK-1 | 200 |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HT-22 and BV-2) revealed that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for further development .
Therapeutic Applications
This compound has been explored for its potential use as a therapeutic agent in conditions where GSK-3β or ROCK-1 inhibition is beneficial. For example, compounds with similar structures have been investigated for their roles in reducing tau phosphorylation and amyloid-beta accumulation, both of which are hallmarks of Alzheimer's pathology .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other cyclobutane derivatives. For instance:
| Compound | Structure | Activity |
|---|---|---|
| Cyclobutanecarboxylic acid | Lacks cyclopropylmethyl group | Lower potency |
| Cyclopropanecarboxylic acid | Contains cyclopropane ring | Different reactivity profile |
| 1-Amino-1-cyclobutanecarboxylic acid | Features amino group | Different mechanism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
